2-Bromo-1-(oxan-3-yl)propan-1-one 2-Bromo-1-(oxan-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 1187468-63-8
VCID: VC4072514
InChI: InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3
SMILES: CC(C(=O)C1CCCOC1)Br
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09

2-Bromo-1-(oxan-3-yl)propan-1-one

CAS No.: 1187468-63-8

Cat. No.: VC4072514

Molecular Formula: C8H13BrO2

Molecular Weight: 221.09

* For research use only. Not for human or veterinary use.

2-Bromo-1-(oxan-3-yl)propan-1-one - 1187468-63-8

Specification

CAS No. 1187468-63-8
Molecular Formula C8H13BrO2
Molecular Weight 221.09
IUPAC Name 2-bromo-1-(oxan-3-yl)propan-1-one
Standard InChI InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3
Standard InChI Key VMDXSAVAQCTULN-UHFFFAOYSA-N
SMILES CC(C(=O)C1CCCOC1)Br
Canonical SMILES CC(C(=O)C1CCCOC1)Br

Introduction

2-Bromo-1-(oxan-3-yl)propan-1-one is an organobromine compound with the molecular formula C8H13BrO2C_8H_{13}BrO_2. It is structurally characterized by a brominated propane backbone attached to a tetrahydro-2H-pyran (oxane) ring at the third position. This compound is also referred to by its IUPAC name, 2-bromo-1-(tetrahydro-2H-pyran-3-yl)propan-1-one, and has applications in organic synthesis and pharmaceutical research.

Synthesis

The synthesis of 2-Bromo-1-(oxan-3-yl)propan-1-one typically involves bromination of a precursor compound containing the oxane ring. A common method includes:

  • Starting with a propanone derivative containing the oxane ring.

  • Reacting with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • The reaction is conducted in an organic solvent, often under mild heating, to achieve selective bromination at the desired position.

Applications

This compound serves as an intermediate in various chemical syntheses:

  • Pharmaceutical Research: It is used to create derivatives with potential biological activity.

  • Organic Synthesis: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions to form more complex molecules.

  • Material Science: Its functional groups allow for modifications in polymer chemistry.

Safety and Handling

As with most organobromine compounds, proper precautions are necessary:

  • Hazards: Potential irritant to skin and eyes; may be harmful if inhaled or ingested.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats are recommended during handling.

Table 2: Safety Data

ParameterDetails
Flash PointNot available
ToxicityModerate
Handling PrecautionsUse in well-ventilated areas

Analytical Data

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy: Proton (1H^1H) and Carbon (13C^13C) NMR confirm the presence of the oxane ring and brominated propane chain.

  • Mass Spectrometry (MS): Provides molecular ion peaks corresponding to C8H13BrO2C_8H_{13}BrO_2.

  • Infrared Spectroscopy (IR): Identifies functional groups such as ketones (C=OC=O) and ethers (COCC-O-C).

Table 3: Spectroscopic Features

TechniqueKey Findings
IR SpectroscopyStrong C=OC=O stretch near 1700 cm1^{-1}
NMR (1H^1H)Signals for oxane protons (~3–4 ppm)
MSM+ peak at 221 m/z

Research Implications

The unique structure of 2-Bromo-1-(oxan-3-yl)propan-1-one makes it a versatile building block for:

  • Synthesizing heterocyclic compounds.

  • Developing pharmaceutical agents targeting specific biological pathways.

  • Studying reaction mechanisms involving brominated intermediates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator